molecular formula C21H25N3O5S B6538816 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide CAS No. 1070960-87-0

4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide

Cat. No.: B6538816
CAS No.: 1070960-87-0
M. Wt: 431.5 g/mol
InChI Key: AQXUFHASMOXJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide is a benzamide derivative characterized by a dimethylsulfamoyl group at the 4-position of the benzamide core and a morpholine-substituted phenethyl moiety. This structure combines sulfonamide and morpholine pharmacophores, which are frequently associated with enhanced pharmacokinetic properties and biological activity in medicinal chemistry .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-23(2)30(27,28)19-9-5-17(6-10-19)21(26)22-18-7-3-16(4-8-18)15-20(25)24-11-13-29-14-12-24/h3-10H,11-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXUFHASMOXJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of sulfonamide derivatives, which are known for their diverse biological properties, including antibacterial, antitumor, and enzyme inhibition effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H24N2O3S\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{3}\text{S}

This structure features a dimethylsulfamoyl group, a morpholine ring, and a benzamide moiety, which contribute to its biological activity.

Antitumor Activity

Research has indicated that sulfonamide derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have been shown to inhibit tumor cell proliferation in various cancer cell lines. A study demonstrated that related benzamide derivatives displayed IC50 values in the micromolar range against several cancer types, suggesting potential for further development as anticancer agents .

Enzyme Inhibition

Sulfonamides are recognized for their ability to inhibit specific enzymes. The compound may inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes. Inhibitory assays have shown that certain benzamide derivatives can effectively block enzyme activity, leading to reduced tumor growth and improved therapeutic outcomes in preclinical models .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have revealed that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
  • Molecular Docking Studies : Molecular docking simulations suggest that this compound binds effectively to the active sites of target enzymes, indicating a strong potential for enzyme inhibition. The binding affinities calculated were comparable to known inhibitors within the same class .
  • Animal Models : Preliminary studies in animal models have shown promising results regarding the efficacy of this compound in reducing tumor size and enhancing survival rates when administered in combination with standard chemotherapy agents .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Antitumor ActivityInhibits proliferation of cancer cell lines
Enzyme InhibitionBlocks activity of carbonic anhydrase
CytotoxicityInduces apoptosis in breast and lung cancer cells
Molecular DockingHigh binding affinity to target enzymes

Scientific Research Applications

The compound 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide , often referred to in scientific literature by its structural formula, has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables to provide a comprehensive overview.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For example:

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through apoptosis induction and cell cycle arrest mechanisms .
  • Data Table 1: Anticancer Efficacy
    Cell LineIC50 (µM)Mechanism of Action
    MCF-710.5Induction of apoptosis
    A5498.2Cell cycle arrest at G2/M phase

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens:

  • Case Study 2 : Research published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli.
  • Data Table 2: Antimicrobial Activity
    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus12 µg/mL
    Escherichia coli15 µg/mL

Neurological Applications

The morpholine component suggests potential applications in treating neurological disorders:

  • Case Study 3 : An investigation into the neuroprotective effects of this compound revealed its ability to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents .

Drug Development

Given its diverse biological activities, further research is warranted to explore the full therapeutic potential of This compound . Ongoing studies aim to optimize its pharmacokinetic properties and assess its safety profile in clinical settings.

Synthesis and Optimization

Efforts are being made to synthesize analogs with improved efficacy and reduced side effects. The use of combinatorial chemistry techniques may facilitate the rapid development of new derivatives.

Comparison with Similar Compounds

Key Observations :

  • The morpholine-oxoethylphenyl moiety distinguishes it from benzimidazole () or oxadiazole-containing analogs (), which may influence metabolic stability and bioavailability.

Pharmacological Activity Comparison

Selected analogs exhibit diverse biological activities (Table 2):

Compound Name / ID Biological Activity Potency (IC₅₀ / MIC) Reference
N-(2-(5-(4-Nitrobenzylidene)-2-(4-chlorophenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl)benzamide (7) Antimicrobial (Gram-positive bacteria) pMICam = 1.86 µM/mL
N-(2-(5-(4-Hydroxybenzylidene)-2-(4-methoxyphenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl)benzamide (10) Anticancer (Cervical cancer cells) IC₅₀ = 18.59 µM
N-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxy acetyl benzamide Anti-inflammatory (COX-2 inhibition) Not reported

Key Observations :

  • Thiazolidinone-benzamide hybrids () show potent antimicrobial and anticancer activity, likely due to electron-withdrawing groups (e.g., nitro, chloro) enhancing target interaction.
  • The absence of a morpholine or sulfamoyl group in benzimidazole derivatives () suggests divergent mechanisms, possibly targeting inflammatory pathways rather than microbial or cancer targets.

Physicochemical Properties and QSAR Insights

  • Electronic Effects: QSAR studies on thiazolidinone derivatives () highlight the importance of HOMO energy and Kier’s α shape index in antimicrobial activity. The target compound’s dimethylsulfamoyl group may lower HOMO energy, enhancing electron-accepting capacity .
  • Solubility : Morpholine-containing compounds (e.g., ) exhibit moderate solubility due to the polar morpholine ring, whereas benzimidazole derivatives () may face solubility challenges due to planar aromatic systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.